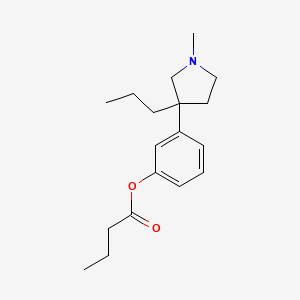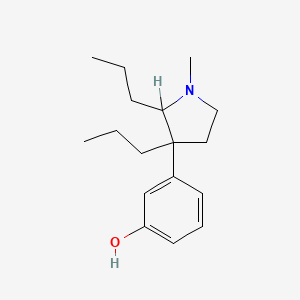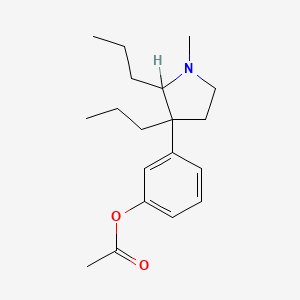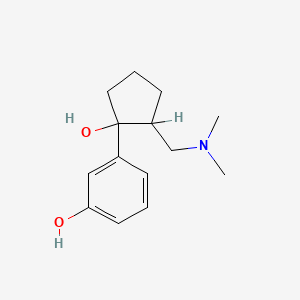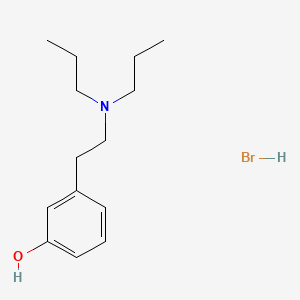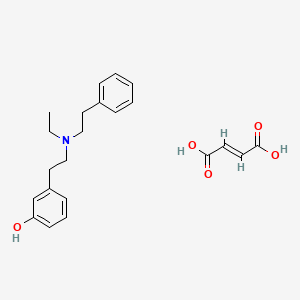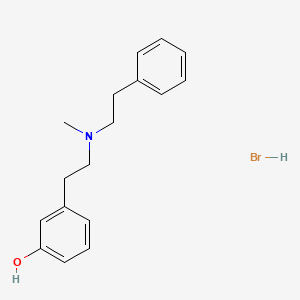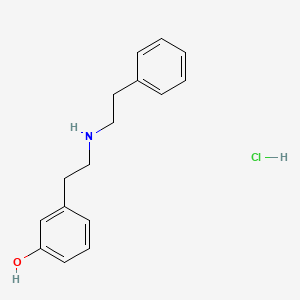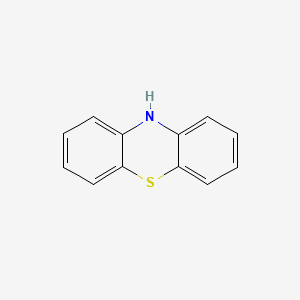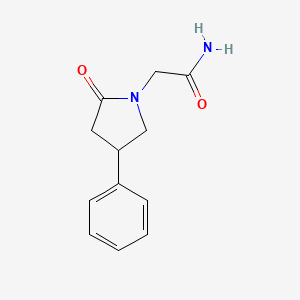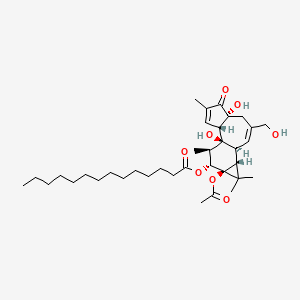
Phorbol 12-myristate 13-acetate
概要
説明
Phorbol 12-myristate 13-acetate, also known as PMA or 12-O-Tetradecanoylphorbol 13-acetate, is a diester of phorbol . It is associated with many cellular responses including gene transcription, cell division and differentiation, apoptosis, and immune response . It is a potent tumor promoter and activates protein kinase C in vivo and in vitro .
Molecular Structure Analysis
The empirical formula of PMA is C36H56O8 and its molecular weight is 616.83 . The structure of PMA is analogous to diacylglycerol .Physical And Chemical Properties Analysis
PMA is a film or powder with a quality level of 200 and an assay of ≥99% (TLC) . It is soluble in DMSO and ethanol . The storage temperature for PMA is −20°C .科学的研究の応用
Enhancement of Regulatory B Cells
PMA has been identified as a potent enhancer of B cells with a regulatory phenotype characterized by the secretion of enzymatically active granzyme B (GraB cells). This enhancement is crucial for the ex-vivo generation of regulatory B cells, which may represent a novel therapeutic approach for autoimmune and hyperinflammatory conditions, including graft-versus-host disease .
Tumor Promotion and Inflammatory Response
PMA is known to be a potent tumor promoter and highly inflammatory. Studies have shown its toxic effects on different model systems, such as chromosomal aberrations in the Allium cepa root tip and mitotic dysfunction. It also causes embryonic and larval deformities in zebrafish embryos and induces a cutaneous inflammation similar to human psoriasis .
Apoptosis Induction
Interestingly, while PMA activates Ca2±ATPase and potentiates forskolin-induced cAMP formation, it also exhibits dual roles in apoptosis. It has been shown to inhibit apoptosis induced by the Fas antigen but induces apoptosis in HL-60 promyelocytic leukemia cells .
Activation of Protein Kinase C (PKC)
PMA acts as an analog to diacylglycerol (DAG) and is involved in the activation of PKC. This activation is significant as PKC plays a role in various cellular processes, including cell growth, differentiation, and apoptosis .
Crosstalk Between HIF-1α and NF-κB
PMA has been implicated in the crosstalk between hypoxia-inducible factor 1-alpha (HIF-1α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This interaction is crucial for understanding the inflammatory response and has implications for cancer research, as it affects the PKCα-ERK1/2-NF-κB pathway .
Psoriasis Model and Antioxidant Response
PMA has been used to replicate cutaneous inflammation akin to human psoriasis in research models. Additionally, its role in promoting antioxidant responses has been studied, particularly in the context of counteracting the inflammatory rush caused by PMA itself .
作用機序
Target of Action
Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . PMA binds to the C1 domain of PKC, inducing membrane translocation and enzyme activation . It also has actions on non-kinase proteins including chimaerins, RasGRP, and Unc-13/Munc-13 .
Mode of Action
PMA interacts with its primary target, PKC, by binding to the C1 domain of the enzyme . This binding induces the translocation of PKC to the membrane and activates the enzyme . The activated PKC then phosphorylates a wide range of target proteins, leading to the alteration of their activity and thus the cellular responses .
Biochemical Pathways
PMA affects several biochemical pathways through its activation of PKC. For instance, it contributes to the production of reactive oxygen species (ROS) through the activation of PKC α, β, and δ . It also plays a role in cytoskeleton remodeling via PKC βII and PKC ζ . Furthermore, PMA can induce the activation of the NF-κB pathway, leading to IL-1β release . This triggers the cleavage of gasdermin D by serine proteases such as elastase, leading to pore formation contributing to the release of neutrophil extracellular traps (NETs) .
Pharmacokinetics
It’s known that pma is a potent nanomolar activator of pkc both in vivo and in vitro , suggesting that it has good bioavailability.
Result of Action
The activation of PKC by PMA leads to a variety of cellular responses. For example, PMA has been shown to inhibit apoptosis induced by the Fas antigen . It also induces apoptosis in HL-60 promyelocytic leukemia cells . Moreover, PMA is known to stimulate the differentiation of B cells into granzyme B+ regulatory phenotype cells .
Action Environment
The action of PMA can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the response to PMA. As an example, PMA has been shown to enhance IL-21-induced differentiation of pre-activated B cells into granzyme B+ regulatory phenotype cells . This suggests that the cellular environment and the presence of other signaling molecules can influence the action and efficacy of PMA.
Safety and Hazards
将来の方向性
PMA has been used in research for the generation of regulatory B cells, which may represent a promising novel therapeutic approach for a variety of autoimmune and hyperinflammatory conditions including graft-versus-host disease . Given that PMA has already undergone encouraging clinical testing in patients with certain hematological diseases, it may be a safe and feasible alternative for ex-vivo manufacturing of GraB cells .
特性
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDXBVPIONUQT-RGYGYFBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O8 | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023798 | |
| Record name | Phorbol 12-myristate 13-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
12-o-tetradecanoylphorbol-13-acetate appears as white crystals. (NTP, 1992), White solid; [CAMEO] Colorless powder; [Sigma-Aldrich MSDS] | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 12-O-Tetradecanoylphorbol-13-acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Practically insoluble (NTP, 1992), Insoluble in water, Soluble in DMSO (25 mg/mL), 100% ethanol (25 mg/mL), acetone, ether, DMF, methanol, and chloroform; insoluble in aqueous buffers | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), has a differential role on the regulation of the cell cycle in a variety of tumor cells. The mechanism between TPA and the cell cycle in breast cancer is not fully understood. Therefore, we investigated the regulatory mechanism of TPA on control of the cell cycle of breast cancer cells. Our results showed that TPA increased the level of p21 expression in MCF-7 cells with wild-type p53 and MDA-MB-231 cells with mutant p53 in a dose-dependent manner. In contrast, TPA decreased the expression of p53 in MCF-7 cells, but did not affect MDA-MB-231 cells. We next examined the regulatory mechanism of TPA on p21 and p53 expression. Our results showed that the TPA-induced up-regulation of p21 and down-regulation of p53 was reversed by UO126 (a MEK1/2 inhibitor), but not by SP600125 (a JNK inhibitor) or SB203580 (a p38 inhibitor), although TPA increased the phosphorylation of ERK and JNK in MCF-7 cells. In addition, the TPA-induced arrest of the G2/M phase was also recovered by UO126 treatment. To confirm the expression of p21 through the MEK/ERK pathway, cells were transfected with constitutively active (CA)-MEK adenovirus. Our results showed that the expression of p21 was significantly increased by CA-MEK overexpression. Taken together, we suggest that TPA reciprocally regulates the level of p21 and p53 expression via a MEK/ERK-dependent pathway. The up-regulation of p21 in response to TPA is mediated through a p53-independent mechanism in breast cancer cells. | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Phorbol 12-myristate 13-acetate | |
Color/Form |
Oil, White crystals, Colorless powder, Amorphous film, solid | |
CAS RN |
16561-29-8 | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phorbol 12-myristate 13-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16561-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoylphorbol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016561298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorbol 12-myristate 13-acetate diester | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phorbol 12-myristate 13-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHORBOL 12-MYRISTATE 13-ACETATE DIESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI40JAQ945 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
162 °F (NTP, 1992), 50-70 °C (melting pt-freezing pt) | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of phorbol 12-myristate 13-acetate?
A1: Phorbol 12-myristate 13-acetate directly binds to and activates protein kinase C (PKC) [, , , , , ].
Q2: What are the downstream effects of phorbol 12-myristate 13-acetate binding to PKC?
A2: PMA binding to PKC initiates a wide array of cellular responses, including:
- Activation of signaling pathways: This includes the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways [, , , , ].
- Modulation of gene expression: PMA can induce or repress the transcription of various genes, including those involved in cell proliferation, differentiation, inflammation, and apoptosis [, , , , , , , , , , , , , , , , , ].
- Alterations in cell behavior: Depending on the cell type, PMA can induce cell proliferation, differentiation, migration, adhesion, or apoptosis [, , , , , , , , , , ].
- Changes in ion channel activity: PMA can modulate the activity of various ion channels, including calcium channels, potassium channels, and chloride channels, influencing cellular excitability and signaling [, , ].
- Regulation of intracellular processes: PMA impacts cellular processes like endocytosis, vesicle trafficking, and cytoskeletal reorganization [, , ].
Q3: Does phorbol 12-myristate 13-acetate affect all PKC isoforms equally?
A3: No, PMA exhibits selectivity towards different PKC isoforms. For example, research suggests PKCα plays a crucial role in PMA-induced megakaryocyte differentiation in Friend erythroleukemia cells []. Similarly, in cerebellar granule cells, PKCα mediates the PMA-induced potentiation of N-methyl-D-aspartate (NMDA) receptor currents [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




